CIN8 protein can be synthesized using recombinant DNA technology. The gene is cloned into an expression vector and transformed into host cells (typically Escherichia coli or yeast). Following expression, the protein can be purified using various chromatographic techniques.
Common methods for synthesizing and purifying CIN8 include:
CIN8 consists of several structural domains:
The crystal structure of CIN8 reveals its motor domain's arrangement, which is similar to other kinesins but with unique features that allow its specific interaction with microtubules. The molecular weight of CIN8 is approximately 100 kDa, with a calculated isoelectric point around 6.0 .
CIN8 participates in several biochemical reactions:
The kinetics of ATP hydrolysis by CIN8 can be measured using assays that monitor changes in absorbance or fluorescence. Additionally, co-sedimentation assays help elucidate the binding affinity between CIN8 and microtubules under varying conditions .
CIN8 operates through a process known as "walking" along microtubules, powered by ATP hydrolysis. This movement is characterized by:
Studies indicate that multiple CIN8 motors can bind to a single microtubule, enhancing its transport capabilities. This cooperative binding is crucial for effective spindle function during mitosis .
CIN8's chemical properties are influenced by its amino acid composition, which includes several charged residues that affect its interaction with microtubules. Its hydrophilicity/hydrophobicity balance is critical for maintaining solubility and functionality .
CIN8 serves as an important model for studying:
The Saccharomyces cerevisiae CIN8 protein (UniProt ID: P27895) comprises 1,000 amino acids with a molecular weight of 113.3 kDa and an isoelectric point of 8.28 [3] [6]. Its domain architecture includes:
Disordered regions at both termini confer structural flexibility, allowing dynamic interactions with MTs, kinetochores, and regulatory enzymes like PP1 [3] [5].
Table 1: Domain Organization of CIN8
Domain | Residues | Structural Features | Functions |
---|---|---|---|
N-terminal motor | 1–370 | β-sheets, α-helices, P-loop | ATP hydrolysis, MT binding, force generation |
Central stalk | 371–700 | Coiled-coil motifs (CC1, CC2) | Dimerization, tetramerization |
C-terminal tail | 701–1000 | Disordered, PP1-binding motif | Protein recruitment, regulation |
CIN8 functions as a bipolar homotetramer, formed via a two-step assembly:
This quaternary structure positions two pairs of motor domains at opposite ends, enabling MT crosslinking. The tetrameric state is non-dissociable under physiological conditions, with a total molecular weight of ~453 kDa [3] [7]. Mutational studies confirm that truncations disrupting CC2 (e.g., Δ600–700) yield inactive dimers incapable of spindle elongation, underscoring the tetramer’s role in force generation [7].
CIN8 exhibits unique bidirectional motility, switching between plus- and minus-end-directed movement based on ionic strength (IS), motor density, and MT geometry [1] [4] [8]. Key structural determinants include:
Cryo-electron microscopy (cryo-EM) reveals that CIN8 engages MTs via canonical and non-canonical binding sites:
Deleting the Loop 8 insert (Δ99) abolishes non-canonical binding, reverting CIN8 to 1:1 tubulin binding. Competition assays with Eg5 confirm that CIN8 occupies both canonical and secondary sites, which may stabilize reversed-direction steps [1] [8].
Table 2: Microtubule-Binding Properties of CIN8
Property | Wild-Type CIN8 | ΔLoop 8 Mutant | Eg5 (Comparison) |
---|---|---|---|
Tubulin-binding stoichiometry | 4 motors/dimer | 1 motor/dimer | 1 motor/dimer |
Key binding regions | Loop 8, α4-helix, L12 | α4-helix, L12 | α4-helix, L12 |
Binding affinity (K0.5, MT) | 0.08 µM (low IS) | 1.3 µM (low IS) | 0.7 µM |
Directionality bias | Bidirectional | Minus-end | Plus-end |
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